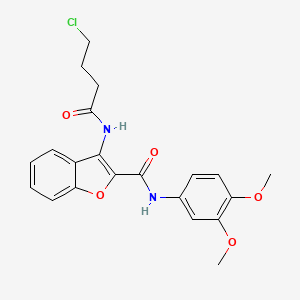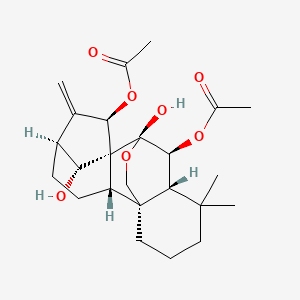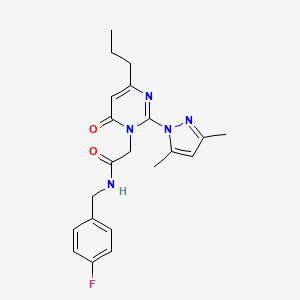
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and investigation of pyrazole and pyrimidine derivatives, including those with specific substituents such as fluorobenzyl and acetamide groups, have been a subject of ongoing research due to their potential biological activities and applications in medicinal chemistry. These compounds, including variants of pyrazolopyrimidines and pyrazole-acetamides, have been explored for their synthesis methodologies, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of these compounds often involves multi-step reactions, including condensation, amidification, and hydrogenation processes. For example, synthesis approaches for pyrazolopyrimidines and acetamides derivatives have been developed to enhance their yield and purity, involving the use of specific reagents and conditions to achieve the desired structural configurations (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using spectroscopic techniques such as NMR, IR, and Mass spectra. Crystallography studies, including single-crystal X-ray diffraction, have been used to determine the precise geometries and conformations of pyrazole and pyrimidine derivatives, revealing details about their molecular configurations and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Pyrazole and pyrimidine derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse structures and potential applications. These reactions include oxidation, ring-closure, and substitution processes that modify the core structure and functional groups, impacting their chemical properties and reactivities (Zaitseva et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations. Studies have investigated these properties to understand their behavior in different environments and applications (Ahmad et al., 2012).
Scientific Research Applications
Scientific Research Applications
Anticancer Properties :A study on fluoro-substituted benzo[b]pyran, which shares structural similarities with the compound , highlighted its potential in combating lung cancer. The synthesized compounds demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antipsychotic Potential :Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure of interest, has shown promising antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action (Wise et al., 1987).
FLAP Inhibition for Pharmacokinetics :The novel and selective inhibition of the five-lipoxygenase activity protein (FLAP) by certain compounds, including a detailed synthesis process, showcases the role of similar molecules in enhancing pharmacokinetic properties (Latli et al., 2015).
Anti-inflammatory Activity :Compounds synthesized from N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity, indicating the potential therapeutic applications of structurally similar compounds (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-4-5-18-11-20(29)26(21(24-18)27-15(3)10-14(2)25-27)13-19(28)23-12-16-6-8-17(22)9-7-16/h6-11H,4-5,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUXESUMKJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

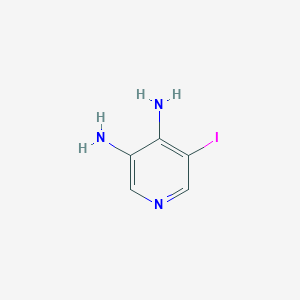
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
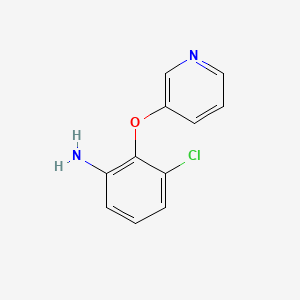
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
